molecular formula C11H20N2O2 B8011899 Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8011899
M. Wt: 212.29 g/mol
InChI Key: XXBLRKGUIMTALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate ( 1784306-64-4 ) is a high-purity, specialized bicyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a rigid [3.1.1]heptane scaffold, which serves as a valuable core structure for constructing complex molecules . Its molecular formula is C11H20N2O2, with a molecular weight of 212.29 g/mol . The structure includes both a protected amine (Boc group) and a primary amine, providing two distinct sites for chemical modification and diversification . This makes it a versatile intermediate for synthesizing novel bioactive compounds. Its primary research application lies in its use as a key precursor for the development of potential therapeutics, particularly in the areas of neurological and cardiovascular diseases . The compound is intended for research and professional manufacturing applications only. It is strictly not for diagnostic, therapeutic, medical, or personal use .

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-11(12,5-8)7-13/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBLRKGUIMTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784306-64-4
Record name tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Byproduct Management

A major byproduct, the di-Boc derivative, forms during protection steps if Boc₂O is in excess. Recrystallization from n-heptane at 50°C effectively removes excess Boc₂O, reducing di-Boc content from 12% to <0.5%.

Solvent Selection

Tetrahydrofuran (THF) is optimal for Boc protection due to its polarity and miscibility with aqueous bases during workup. Substituting THF with dichloromethane (DCM) lowers yields by 20% due to incomplete reaction.

Temperature Control

Exothermic reactions, such as BH₃·Me₂S reductions, require slow reagent addition and external cooling to maintain temperatures below 30°C, preventing decomposition.

Emerging Methodologies

Oxidative Decarboxylation

A novel route from N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid employs lead tetraacetate (Pb(OAc)₄) in acetic acid at 80°C. Decarboxylation generates a ketone intermediate, which is subsequently aminated via reductive amination. While scalable (400 g batches), this method’s reliance on toxic Pb reagents limits its industrial adoption.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, bicyclic CH₂), 1.80–2.10 (m, 3H, bridgehead CH).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

  • MS (ESI+) : m/z 213.16 [M+H]+.

Industrial Applications and Outlook

With commercial suppliers offering the compound at $16.10/100 mg (Sigma-Aldrich), cost-effective synthesis remains a priority. Future directions include photocatalytic asymmetric synthesis and flow chemistry approaches to enhance throughput and reduce waste. The compound’s utility in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors underscores its enduring relevance in drug discovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has been investigated for its potential pharmaceutical applications, particularly as a scaffold for developing new drugs targeting neurological disorders and pain management.

  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of:

  • Peptide Synthesis : Its structure allows for incorporation into peptide chains, enhancing the stability and bioactivity of peptide-based drugs.
Application TypeDescription
Medicinal ChemistryPotential neuroprotective agents
Organic SynthesisIntermediate in peptide synthesis

Chemical Biology

In chemical biology, this compound is utilized to study enzyme interactions and protein folding due to its structural properties that mimic natural substrates.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of a derivative of this compound on neuronal cells exposed to oxidative stress. Results indicated significant cell survival rates compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Peptide Development

Research documented in Organic Letters demonstrated the use of this compound as a building block in synthesizing cyclic peptides with enhanced stability and bioactivity. The resulting peptides showed improved binding affinity to target receptors compared to linear counterparts.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound)
  • CAS : 1427359-44-1
  • Key Difference: Amino group at position 6 instead of position 1.
  • Properties : Storage at 2–8°C in a sealed, dry environment; hazards include irritation (H302, H315) .

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • CAS : 1251009-41-2
  • Key Difference : Bicyclo[3.2.0] framework (vs. [3.1.1]), altering ring strain and spatial geometry.
  • Commercial Status : Discontinued by suppliers like CymitQuimica .

Functional Group Modifications

tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • CAS : 1251013-49-6
  • Price : $313–$592 for 25–100 mg (Ambeed) .

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Molecular Formula: C₁₂H₂₁NO₃
  • CAS : 1087784-78-8
  • Key Difference: Hydroxymethyl group replaces the amino group, increasing polarity.
  • Price: $3,950–$8,000 for 250 mg–1 g (Santa Cruz Biotechnology) .

Bicyclo Framework Variations

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • CAS : 291775-53-6
  • Key Difference : Additional nitrogen at position 6 (diaza structure), enabling dual hydrogen-bonding interactions.
  • Price : €62–€3,230 for 1–100 g (CymitQuimica) .

tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • CAS : 1403767-24-7
  • Key Difference : Bicyclo[4.1.0] system introduces a seven-membered ring with a cyclopropane moiety, affecting conformational flexibility.

Data Table: Comparative Overview

Compound Name Bicyclo System Substituent(s) Molecular Formula CAS Number Molecular Weight (g/mol) Key Supplier Price (USD)
Target Compound [3.1.1] 1-amino C₁₁H₂₀N₂O₂ 1784306-64-4 212.29 N/A N/A
6-Amino isomer [3.1.1] 6-amino C₁₁H₂₀N₂O₂ 1427359-44-1 212.29 PharmaBlock Discontinued
1-(Hydroxymethyl) derivative [3.1.1] 1-hydroxymethyl C₁₂H₂₁NO₃ 1087784-78-8 227.30 Fisher Scientific $3,950–8,000
3,6-Diazabicyclo derivative [3.1.1] 3,6-diaza C₁₀H₁₈N₂O₂ 291775-53-6 198.26 CymitQuimica €62–3,230
Bicyclo[3.2.0] analog [3.2.0] 1-amino C₁₁H₂₀N₂O₂ 1251009-41-2 212.29 CymitQuimica Discontinued

Notes on Commercial Availability and Challenges

  • Cost Drivers: Hydroxymethyl and aminomethyl derivatives command higher prices due to additional synthetic steps .
  • CAS Discrepancies: Inconsistent CAS listings (e.g., 1251017-66-9 vs.

Biological Activity

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, with the CAS number 1784306-64-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97%

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests potential interactions with various receptors, including:

  • Dopamine Receptors
  • Serotonin Receptors
  • Nicotinic Acetylcholine Receptors

Research indicates that this compound may act as a partial agonist or antagonist at these sites, influencing synaptic transmission and neuronal excitability.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Neuropharmacological Studies

A study published in MDPI examined the effects of bicyclic compounds on neurotransmitter release and receptor activation. The findings suggested that this compound enhances dopamine release in vitro, potentially providing insights into its use as a therapeutic agent for neurodegenerative diseases .

Enzymatic Activity

Another area of interest is the compound's interaction with microbial enzymes, particularly lipases. Research has shown that derivatives of azabicyclic compounds can influence lipase activity, which is crucial for various biochemical processes including lipid metabolism .

Case Study 1: Neuroprotective Effects

In a controlled study involving rodent models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups, suggesting potential applications in treating conditions such as Parkinson's disease.

Case Study 2: Lipase Inhibition

A recent investigation assessed the compound's ability to inhibit specific lipases involved in metabolic disorders. The study found that this compound effectively reduced lipase activity by approximately 40%, indicating its potential role as a therapeutic agent in managing obesity and related metabolic syndromes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ReleaseEnhanced dopamine release
Lipase Activity40% inhibition of lipase activity
NeuroprotectionReduced neuronal deathCase Study 1
Behavioral ImprovementImproved outcomes in rodent modelsCase Study 1

Q & A

Q. What are the primary synthetic routes for Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate?

  • Methodology : The compound is typically synthesized via reductive cyclopropanation or precursor-based routes. For example, titanium-mediated intramolecular cyclopropanation of N,N-dialkylamides derived from amino acids (e.g., L-serine) is a key method . Another approach involves tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate as a precursor, where the oxo group is reduced or functionalized to introduce the amino moiety . Purification often employs column chromatography or recrystallization, with yields varying based on reaction conditions (e.g., catalyst loading, temperature).

Q. How is this compound characterized to confirm structural integrity?

  • Methodology : Characterization relies on nuclear magnetic resonance (NMR; 1^1H, 13^{13}C) for stereochemical and structural analysis, infrared (IR) spectroscopy for functional group verification (e.g., carbonyl stretches at ~1700 cm1^{-1}), and mass spectrometry (MS) for molecular weight confirmation . High-performance liquid chromatography (HPLC) with >97% purity thresholds ensures batch consistency .

Q. What are the recommended storage conditions to ensure stability?

  • Methodology : Store the compound sealed in a dry environment at 2–8°C to prevent hydrolysis or decomposition. Stability studies indicate sensitivity to moisture and elevated temperatures, which can degrade the tert-butoxycarbonyl (Boc) protecting group . For long-term storage, inert atmospheres (e.g., argon) and desiccants are advised.

Advanced Research Questions

Q. How can low-yield synthetic steps (e.g., <10% yield) be optimized?

  • Methodology : Low yields, such as the 9% reported in Diels-Alder reactions , may arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Catalyst screening : Transition metal catalysts (e.g., Pd, Ti) or organocatalysts to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature modulation : Lower temperatures to suppress side reactions.
  • In situ monitoring : Real-time techniques (e.g., TLC, HPLC) to adjust reaction parameters dynamically .

Q. What analytical techniques resolve stereochemical outcomes in bicyclic systems?

  • Methodology : X-ray crystallography provides definitive stereochemical assignments for rigid bicyclic frameworks . For dynamic systems, nuclear Overhauser effect (NOE) NMR experiments identify spatial proximities between protons. Chiral HPLC or capillary electrophoresis can separate enantiomers, while computational methods (e.g., density functional theory, DFT) predict stable conformers .

Q. How do computational models predict reactivity or stability?

  • Methodology : Molecular docking and molecular dynamics (MD) simulations assess interactions with biological targets (e.g., enzymes) . DFT calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. Solubility parameters and degradation pathways are modeled using COSMO-RS or QSPR (quantitative structure-property relationship) frameworks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodology : Variations in yields (e.g., 9% vs. >90% in similar reactions ) may stem from differences in starting material purity, reaction scale, or workup protocols. Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate via inter-laboratory comparisons. Statistical tools (e.g., Design of Experiments, DoE) can isolate critical variables affecting reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.